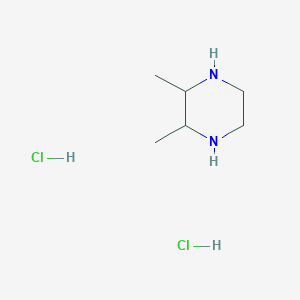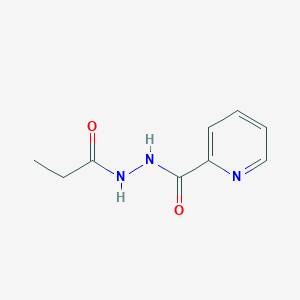![molecular formula C23H19NO7 B12452058 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-Methylphenoxyacetic Acid: This step involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-methylphenoxyacetic acid.
Acetylation: The 3-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 3-{[(3-Methylphenoxy)acetyl]amino}phenol.
Coupling Reaction: The final step involves the coupling of 3-{[(3-Methylphenoxy)acetyl]amino}phenol with benzene-1,2-dicarboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share a similar phenoxyacetic acid moiety but differ in their substituents and overall structure.
Benzene-1,2-Dicarboxylic Acid Derivatives: Compounds with variations in the substituents on the benzene ring and the carboxylic acid groups.
Uniqueness
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H19NO7 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
4-[3-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO7/c1-14-4-2-6-16(10-14)30-13-21(25)24-15-5-3-7-17(11-15)31-18-8-9-19(22(26)27)20(12-18)23(28)29/h2-12H,13H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
QKXPSBYEZBBQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)


![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)
![N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B12452029.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B12452033.png)

![N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide](/img/structure/B12452040.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
